molecular formula C15H11Cl2N3OS B2501543 2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-73-1

2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2501543
CAS No.: 896326-73-1
M. Wt: 352.23
InChI Key: GBHDPMQEUHSLJZ-UHFFFAOYSA-N
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Description

2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 2,4-dichlorobenzylthio group and a methyl group

Preparation Methods

The synthesis of 2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,4-Dichlorobenzylthio Group: This is achieved through a nucleophilic substitution reaction where a suitable thiol reacts with a 2,4-dichlorobenzyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the pyrido[1,2-a][1,3,5]triazin-4-one core or the dichlorobenzylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylthio group, where nucleophiles such as amines or alcohols can replace the chlorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The pathways involved may include the PI3K-AKT and MAPK signaling pathways, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one include other nitrogen-containing heterocyclic compounds with similar core structures. These compounds may differ in their substituents, leading to variations in their chemical and biological properties. For example:

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-9-2-5-13-18-14(19-15(21)20(13)7-9)22-8-10-3-4-11(16)6-12(10)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHDPMQEUHSLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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